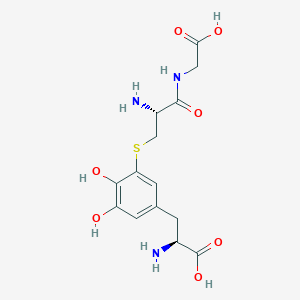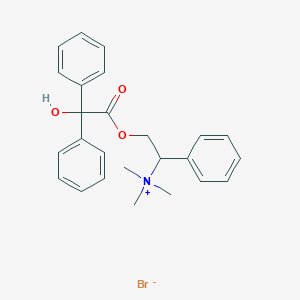
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, biotechnology, and environmental science. This compound is also known as benzyltrimethylammonium bromide benzilate or BTAB, and it is a quaternary ammonium salt that belongs to the class of benzylated quaternary ammonium compounds.
Mecanismo De Acción
The mechanism of action of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is based on its ability to interact with the cell membrane. The positively charged quaternary ammonium group of BTAB interacts with the negatively charged phospholipid head groups of the membrane, causing disruption of the membrane structure. This leads to the release of intracellular contents and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate are dependent on the concentration of the compound and the type of cell or tissue being studied. At low concentrations, BTAB has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. At higher concentrations, it can cause cell death and tissue damage. Additionally, BTAB has been shown to have an effect on the activity of some enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate in laboratory experiments include its ability to disrupt cell membranes, making it a valuable tool in the study of cell death and apoptosis. Additionally, its surfactant properties make it useful in the preparation of liposomes and microemulsions. However, the limitations of using BTAB include its potential toxicity and the need for caution when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for the study of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate. One area of research is in the development of new antimicrobial agents based on the structure of BTAB. Another direction is in the study of the compound's effect on different types of cells and tissues, as well as its potential use in drug delivery systems. Additionally, further research is needed to determine the long-term effects of exposure to BTAB and its potential impact on the environment.
In conclusion, (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is a valuable tool in scientific research due to its unique properties and potential applications. Its ability to disrupt cell membranes and its surfactant properties make it useful in various fields, including biotechnology and environmental science. However, caution must be taken when handling and disposing of the compound due to its potential toxicity. Future research will continue to explore the potential applications and limitations of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate.
Métodos De Síntesis
The synthesis of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate involves the reaction between benzyl chloride and trimethylamine in the presence of sodium hydroxide. The resulting product is then treated with bromine to obtain the final compound. This method is relatively simple and efficient, making it a popular choice for the synthesis of BTAB.
Aplicaciones Científicas De Investigación
The unique properties of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate make it a valuable tool in various scientific research applications. One of the most significant applications of BTAB is in the field of biotechnology, where it is used as a surfactant and a cationic detergent. It is also used in the purification of proteins and nucleic acids, as well as in the preparation of liposomes and microemulsions.
Propiedades
Número CAS |
101674-29-7 |
|---|---|
Nombre del producto |
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate |
Fórmula molecular |
C25H28BrNO3 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
[2-(2-hydroxy-2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C25H28NO3.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-29-24(27)25(28,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23,28H,19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BCYDBPGWMVRSJM-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-] |
SMILES canónico |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-] |
Sinónimos |
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



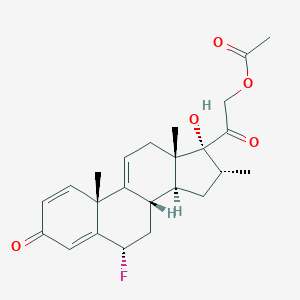



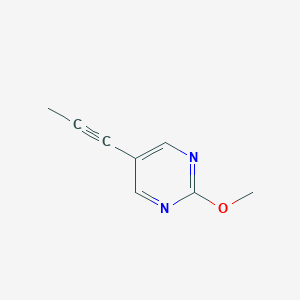
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
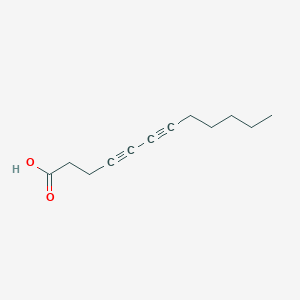


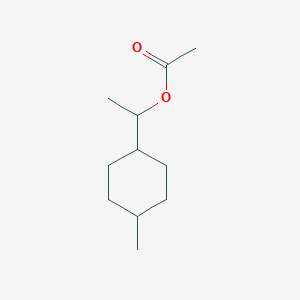
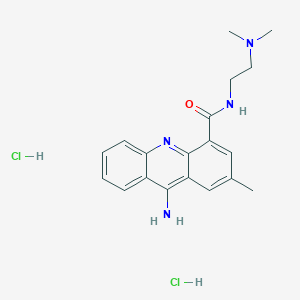

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
